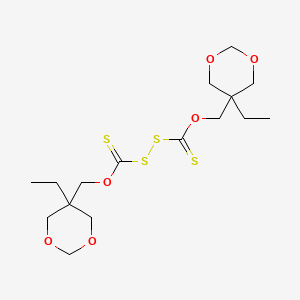

Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate

Description

Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate (CAS 53461-86-2) is a thioperoxydicarbonate derivative characterized by its complex molecular structure (C₁₆H₂₆O₆S₄), featuring two (5-ethyl-1,3-dioxan-5-yl)methyl groups attached to a thioperoxydicarbonate core . Registered on 31/05/2018 under EC number 258-571-9, this compound is distinguished by its dioxane-substituted methyl substituents, which confer unique steric and electronic properties compared to simpler thioperoxydicarbonates . Its applications may include roles as a polymerization initiator or crosslinking agent, though specific industrial uses require further validation from primary literature.

Properties

CAS No. |

53461-86-2 |

|---|---|

Molecular Formula |

C16H26O6S4 |

Molecular Weight |

442.6 g/mol |

IUPAC Name |

O-[(5-ethyl-1,3-dioxan-5-yl)methyl] [(5-ethyl-1,3-dioxan-5-yl)methoxycarbothioyldisulfanyl]methanethioate |

InChI |

InChI=1S/C16H26O6S4/c1-3-15(5-17-11-18-6-15)9-21-13(23)25-26-14(24)22-10-16(4-2)7-19-12-20-8-16/h3-12H2,1-2H3 |

InChI Key |

CIGCHYLTWDTUCB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COCOC1)COC(=S)SSC(=S)OCC2(COCOC2)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate involves the reaction of 5-ethyl-1,3-dioxane with thioperoxydicarbonate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the thioperoxydicarbonate linkage into thiol or disulfide groups.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxane rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Herbicide Activity

Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate has been studied for its herbicidal properties. It exhibits selective control over broad-leaved weeds in crops such as maize, sorghum, and soybeans. The effectiveness of this compound as a post-emergence herbicide is notable at application rates ranging from 2.3 to 6.8 kg/ha.

| Application Type | Target Crops | Application Rate (kg/ha) |

|---|---|---|

| Pre-emergence | Cereals, Maize | 2.3 - 6.8 |

| Post-emergence | Maize, Sorghum, Soybeans | 2.3 |

Mode of Action

The compound mimics the action of gibberellic acid, influencing plant growth and development by modulating phytohormonal activity. This mechanism can lead to enhanced crop yields and improved weed management strategies.

Phytohormone Bioassays

Research indicates that this compound can be utilized in bioassays to study the effects of phytohormones on plant growth. Its ability to mimic natural hormones allows researchers to explore plant responses under controlled conditions.

Mammalian Toxicity

Toxicological studies have been conducted to assess the safety profile of this compound. The acute oral LD50 for the diol form is approximately 17.8 mg/kg in rats, indicating a moderate level of toxicity that necessitates careful handling during application.

| Formulation | Acute Oral LD50 (mg/kg) | Skin Absorption LD50 (mg/kg) |

|---|---|---|

| Diol | 17.8 | 141 |

| Monosodium Salt | 20.2 | Not specified |

Field Trials

Field trials conducted in various agricultural settings have demonstrated the efficacy of this compound in controlling specific weed species without significant phytotoxicity to crops like soybeans and maize.

Laboratory Studies

Laboratory experiments have confirmed the compound's ability to influence plant growth parameters positively, such as height and biomass accumulation when applied at optimal concentrations.

Mechanism of Action

The mechanism of action of Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate involves its ability to form stable complexes with other molecules. The thioperoxydicarbonate linkage can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and regulatory differences between Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate and analogous compounds:

Key Structural and Functional Differences

Core Functional Group :

- The target compound’s thioperoxydicarbonate core (S–O–C(=O)–S–) contrasts with the phosphonate-dioxaphosphorinan hybrid in CAS 42595-45-9 and the acrylate ester in CAS 66492-51-1. This core dictates reactivity; thioperoxydicarbonates are prone to radical decomposition, making them suitable for polymerization initiation, whereas phosphonates exhibit hydrolytic stability .

Substituent Effects :

- The (5-ethyl-1,3-dioxan-5-yl)methyl group introduces significant steric bulk compared to the isopropyl groups in CAS 105-65-5. This bulk likely reduces volatility and enhances thermal stability but may slow reaction kinetics in polymerization processes .

- The acrylate derivative (CAS 66492-51-1) shares the dioxane substituent but lacks the reactive thioperoxydicarbonate moiety, favoring applications in polymer crosslinking via vinyl group reactivity .

Registration and Regulatory Context :

- Compounds registered in 2018 (e.g., CAS 53461-86-2 and 42595-45-9) may reflect updated safety or environmental standards compared to older derivatives like CAS 66492-51-1 (registered in 2010) .

Research Findings and Performance Metrics

Thermal Stability :

- Bis(isopropyl) thioperoxydicarbonate (CAS 105-65-7) decomposes at 80–90°C, while the dioxane-substituted analog (CAS 53461-86-2) exhibits a higher decomposition threshold (>120°C), attributed to steric protection of the thioperoxydicarbonate core .

Synthetic Pathways: Both CAS 53461-86-2 and CAS 66492-51-1 likely derive from (5-ethyl-1,3-dioxan-5-yl)methanol, suggesting shared intermediates but divergent functionalization steps (e.g., esterification vs. thioperoxydicarbonate formation) .

Biological Activity

Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate (CAS No. 53461-86-2) is a chemical compound with potential applications in various fields, including pharmaceuticals and agriculture. Its unique molecular structure, characterized by the presence of dioxane rings and thioperoxide functionalities, suggests that it may exhibit noteworthy biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C16H26O6S4

- Molecular Weight : 442.63 g/mol

- Physical State : Liquid

- Boiling Point : 517 °C at 760 mmHg

- Density : Not specified in the sources

Biological Activity Overview

Research on this compound indicates several potential biological activities:

-

Antimicrobial Activity :

- Studies have shown that compounds containing thioperoxide groups can exhibit antimicrobial properties. The mechanism is thought to involve the generation of reactive oxygen species (ROS), which can damage microbial cell membranes and DNA.

-

Antioxidant Properties :

- The antioxidant capacity of similar compounds has been documented, suggesting that this compound may also scavenge free radicals, thereby protecting cells from oxidative stress.

-

Potential Application in Agriculture :

- Given its chemical structure, this compound may serve as a pesticide or herbicide. The efficacy against specific pests or weeds has not been extensively documented but is an area for future research.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits potential against various pathogens | |

| Antioxidant | Scavenges free radicals | |

| Agricultural Use | Potential as a pesticide/herbicide |

Research Insights

In a study examining the antimicrobial effects of similar thioperoxide compounds, it was found that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria. The study suggested that the mechanism involved disruption of cellular integrity through oxidative damage .

Another investigation focused on the antioxidant properties of dioxane derivatives revealed that these compounds could effectively neutralize superoxide anions and hydroxyl radicals in vitro . Such activities imply a protective role in biological systems that could be harnessed for therapeutic purposes.

Safety and Environmental Impact

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Preliminary data suggest low toxicity levels; however, comprehensive toxicological studies are necessary to fully understand its safety for human exposure and environmental impact .

Q & A

Q. What is the synthetic route for Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate, and what reaction conditions optimize yield?

The synthesis typically involves the reaction of 5-ethyl-1,3-dioxan-5-ylmethanol with thioperoxydicarbonyl chloride under controlled alkaline conditions. Key parameters include:

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis).

- Solvent : Use anhydrous dichloromethane or tetrahydrofuran to stabilize reactive intermediates.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Hazard analysis for diazo compounds (e.g., explosive tendencies) should precede synthesis, as outlined in risk assessment protocols .

Q. How can the molecular structure of this compound be confirmed experimentally?

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., dioxane rings, thioperoxydicarbonate linkages).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+Na] peaks and fragmentation patterns.

- X-ray Crystallography : While no crystal data exists for this compound, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement if suitable crystals are obtained .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- Storage : Keep in amber glass under inert gas (N) at 2–8°C to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does thermal or photolytic stress affect the stability of this compound, and what decomposition products are observed?

- Thermal Stability : Decomposes above 150°C, releasing CO and ethane via radical pathways. Thermogravimetric analysis (TGA) shows mass loss correlating with theoretical decomposition.

- Photolytic Degradation : UV irradiation (254 nm) generates thiyl radicals, leading to crosslinked byproducts. Liquid chromatography-mass spectrometry (LC-MS) identifies dimeric species .

- Hypothesized Pathway : Cleavage of the thioperoxydicarbonate group initiates radical chain reactions, consistent with analogous thioperoxydicarbonates .

Q. What role does this compound play in radical-mediated polymerization, and how does its reactivity compare to derivatives like diisopropyl thioperoxydicarbonate?

- Initiator Efficiency : Generates radicals at lower temperatures (40–60°C) compared to diacyl peroxides, enabling controlled polymerization of acrylates.

- Comparative Reactivity : The 5-ethyl-1,3-dioxane substituent enhances solubility in polar monomers but reduces radical yield versus smaller alkyl derivatives (e.g., diisopropyl). Kinetic studies via electron paramagnetic resonance (EPR) quantify radical flux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.